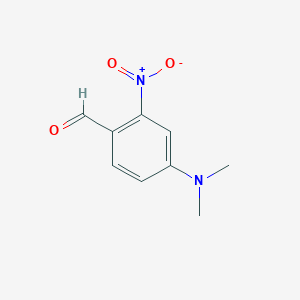
5-hydroxy-1-méthyl-1H-pyrazole-3-carboxylate de méthyle
Vue d'ensemble
Description
5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338308. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse et structure cristalline
Le composé peut être préparé par une réaction monotope à deux composants d'un mélange équimolaire de phénylhydrazine et de diméthylacetylène dicarboxylate (DMAD) à température de reflux pendant 2 heures dans un mélange de toluène et de dichlorométhane comme solvant . La structure cristalline du composé a été étudiée et il cristallise à partir d'une solution d'éthanol dans le groupe d'espace monoclinique P 2 1 / c .
Activité biologique
Les pyrazoles, y compris ce composé, ont démontré une large gamme d'activités biologiques. Ils se sont avérés posséder une activité anti-obésité, anxiolytique, inhibitrice de la transcriptase inverse du VIH-1, antihyperglycémique, antipyrétique, analgésique, anti-inflammatoire et hypoglycémique . Leurs dérivés sont utilisés comme intermédiaires importants dans la préparation de molécules médicamenteuses, ainsi que dans la synthèse en laboratoire de produits naturels .
Chimie médicinale et découverte de médicaments
Les pyrazoles ont une large gamme d'applications en chimie médicinale et en découverte de médicaments. Ils sont souvent utilisés comme échafaudages dans la synthèse de produits chimiques bioactifs .
Agrochimie
Dans le domaine de l'agrochimie, les pyrazoles sont utilisés en raison de leurs propriétés herbicides .
Chimie de coordination
Les pyrazoles sont également utilisés en chimie de coordination .
Chimie organométallique
En chimie organométallique, les pyrazoles sont utilisés en raison de leur capacité à former des complexes avec les métaux .
Synthèse verte
Le composé peut être synthétisé en utilisant l'Amberlyst-70 comme catalyseur hétérogène, offrant une mise en œuvre de réaction simple et des attributs écologiques précieux .
Organocatalyseur pour les réactions organiques
La forme tautomère du composé se trouve dans la base de données de Cambridge et est un organocatalyseur pour les réactions organiques .
Mécanisme D'action
Mode of Action
It is likely that the compound interacts with its targets through hydrogen bonding, given the presence of a hydroxy group
Biochemical Pathways
The compound may participate in nucleophilic addition, intramolecular cyclization, elimination, and [1,5]-H shift, as suggested by the synthesis of similar pyrazole derivatives .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Analyse Biochimique
Biochemical Properties
5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with D-amino acid oxidase, an enzyme involved in the oxidative deamination of D-amino acids . This interaction can lead to the inhibition of the enzyme, thereby affecting the metabolic pathways involving D-amino acids. Additionally, 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester may interact with other biomolecules, such as transporters and binding proteins, influencing their function and activity .
Cellular Effects
The effects of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and cellular responses . These effects can result in alterations in cellular metabolism, impacting processes such as energy production, biosynthesis, and degradation of biomolecules .
Molecular Mechanism
At the molecular level, 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, the compound’s interaction with D-amino acid oxidase results in the inhibition of the enzyme’s activity, affecting the metabolic pathways involving D-amino acids . Additionally, 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester vary with different dosages in animal models. At low doses, the compound may exert beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, its interaction with D-amino acid oxidase affects the oxidative deamination of D-amino acids, leading to changes in the levels of these metabolites . Additionally, the compound may influence other metabolic pathways, such as those involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s bioavailability and its ability to exert its effects on cellular function .
Subcellular Localization
The subcellular localization of 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its ability to modulate cellular processes .
Propriétés
IUPAC Name |
methyl 2-methyl-3-oxo-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-8-5(9)3-4(7-8)6(10)11-2/h3,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNUKBMQSHAGKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80318978 | |
| Record name | Methyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80318978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51985-95-6 | |
| Record name | 51985-95-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80318978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1296339.png)



![3-[(3,5-Dimethylphenyl)amino]propanenitrile](/img/structure/B1296345.png)



![1h-Pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B1296352.png)
